1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
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Overview
Description
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique structure, which includes a pyrrole ring fused with a pyrazole ring, making it a valuable building block in the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, yields the desired pyrrolo[3,4-c]pyrazole structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran, dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:
6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: This compound has a similar core structure but includes additional methyl groups, which can affect its reactivity and biological activity.
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: The presence of a methyl group on the nitrogen atom can influence the compound’s chemical properties and interactions.
Properties
CAS No. |
2193067-04-6 |
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Molecular Formula |
C5H10Cl2N4 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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